molecular formula C23H23N3O5S2 B14105933 N-(2,3-dimethoxybenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2,3-dimethoxybenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14105933
M. Wt: 485.6 g/mol
InChI Key: MDPPUHYGCORTGB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological activities, including kinase inhibition and antimicrobial properties. Structurally, it features:

  • A thieno[3,2-d]pyrimidine core with 2,4-dioxo substituents.
  • A 2-(thiophen-2-yl)ethyl side chain at position 3, contributing aromatic and electron-rich properties.

Properties

Molecular Formula

C23H23N3O5S2

Molecular Weight

485.6 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H23N3O5S2/c1-30-18-7-3-5-15(20(18)31-2)13-24-19(27)14-26-17-9-12-33-21(17)22(28)25(23(26)29)10-8-16-6-4-11-32-16/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H,24,27)

InChI Key

MDPPUHYGCORTGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Origin of Product

United States

Biological Activity

N-(2,3-dimethoxybenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 370.45 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

A study by Walid Fayad (2019) identified this compound as a potential anticancer agent through screening against multicellular spheroids. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting its utility in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses inhibitory effects against several bacterial strains. The structure's unique thiophene and pyrimidine components are believed to contribute to its antimicrobial efficacy .

The proposed mechanism involves the inhibition of specific enzymes related to cell proliferation and survival pathways. By binding to these targets, the compound may disrupt cellular processes critical for cancer cell growth and replication.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxic effects on cancer cell lines
AntimicrobialInhibition of various bacterial strains
Enzyme InhibitionPotential inhibition of enzymes involved in proliferation

Case Studies

  • Cytotoxicity in Cancer Cells : In a controlled study, this compound was tested against multiple cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer properties.
  • Antibacterial Testing : A series of tests were conducted against Gram-positive and Gram-negative bacteria. Results showed that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs from the evidence, focusing on structural features, molecular properties, and reported activities:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Properties References
Target Compound Thieno[3,2-d]pyrimidine 2,4-Dioxo; 3-(2-(thiophen-2-yl)ethyl); N-(2,3-dimethoxybenzyl)acetamide ~493.57 (calculated) Inferred kinase inhibition (structural analogy to CK1 inhibitors)
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (19) Pyrimidine-thioacetamide 3-(3,5-Dimethoxyphenyl); 6-(trifluoromethyl)benzothiazole 515.5 CK1-specific inhibition; enhanced lipophilicity due to CF₃ group
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolo-pyrimidine Tetrahydrobenzothieno-triazole; phenylacetamide 422.51 (calculated) Antimicrobial activity (unquantified in evidence)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine 4-Cyanobenzylidene; 5-methylfuran; carbonitrile 403.0 Moderate cytotoxicity (structural features suggest DNA intercalation potential)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) Pyrimidine-thioacetate Thietan-3-yloxy; ethyl ester 314.4 (calculated) Intermediate for prodrug development; improved solubility via ester group

Key Structural and Functional Insights:

Core Heterocycle Variations: Thieno[3,2-d]pyrimidine (target) vs. benzothieno-triazolo-pyrimidine (10a): The fused tetrahydrobenzene ring in 10a increases rigidity and may enhance DNA intercalation , whereas the target’s thiophene-ethyl chain improves π-π stacking with hydrophobic enzyme pockets . Pyrimidine-thioacetamide (19) vs. thiazolo-pyrimidine (11b): The trifluoromethyl group in 19 enhances metabolic stability, while the carbonitrile in 11b introduces electrophilic reactivity .

Substituent Effects :

  • N-(2,3-dimethoxybenzyl) in the target compound likely improves blood-brain barrier penetration compared to N-phenyl in 10a .
  • The thiophen-2-yl ethyl side chain in the target provides conformational flexibility absent in rigid analogs like 11b .

Pharmacokinetic Properties: Compounds with ester groups (e.g., 1) exhibit higher aqueous solubility but lower bioavailability than acetamide derivatives (e.g., target, 19) . The cyanobenzylidene group in 11b may reduce metabolic clearance due to steric hindrance .

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